2,4-Dihydroxy-3-isopropylbenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dihydroxy-3-isopropylbenzaldehyde is an organic compound with the molecular formula C10H12O3 and a molecular weight of 180.2 g/mol It is a derivative of benzaldehyde, characterized by the presence of two hydroxyl groups and an isopropyl group attached to the benzene ring
Vorbereitungsmethoden
The synthesis of 2,4-Dihydroxy-3-isopropylbenzaldehyde can be achieved through several methods. One common approach involves the bromination of 3,5-dihydroxytoluene, followed by isopropylation and subsequent oxidation to yield the desired product . Another method includes the protection of hydroxyl groups, bromination, isopropylation, hydrolysis, and deprotection steps . These methods are advantageous due to their mild reaction conditions and suitability for industrial production.
Analyse Chemischer Reaktionen
2,4-Dihydroxy-3-isopropylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various alkylating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,4-Dihydroxy-3-isopropylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 2,4-Dihydroxy-3-isopropylbenzaldehyde exerts its effects involves interactions with specific molecular targets. The hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the aldehyde group can participate in nucleophilic addition reactions, modifying biological pathways .
Vergleich Mit ähnlichen Verbindungen
2,4-Dihydroxy-3-isopropylbenzaldehyde can be compared with similar compounds such as:
2,4-Dihydroxybenzaldehyde: Lacks the isopropyl group, resulting in different chemical properties and reactivity.
2-Hydroxy-3-isopropylbenzaldehyde:
The presence of both hydroxyl and isopropyl groups in this compound makes it unique, offering distinct advantages in various chemical reactions and applications.
Eigenschaften
Molekularformel |
C10H12O3 |
---|---|
Molekulargewicht |
180.20 g/mol |
IUPAC-Name |
2,4-dihydroxy-3-propan-2-ylbenzaldehyde |
InChI |
InChI=1S/C10H12O3/c1-6(2)9-8(12)4-3-7(5-11)10(9)13/h3-6,12-13H,1-2H3 |
InChI-Schlüssel |
IEPHMWPBTAUQIW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(C=CC(=C1O)C=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.